3-(2-Chloroethoxy)prop-1-ene
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Overview
Description
3-(2-Chloroethoxy)prop-1-ene is an organic compound with the molecular formula C5H9ClO. It is a member of the alkenyl group and is characterized by the presence of a chloroethoxy group attached to a propene backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s structurally similar to 3-(prop-2-ene-1-sulfinyl)-propene-1-thiol, which targets glutathione reductase, a mitochondrial enzyme in humans .
Mode of Action
It’s known that similar compounds can react with carbonyl compounds in the presence of fine zinc shavings and a catalytic amount of hgcl2 to form α-glycol monoallyl ethers .
Biochemical Pathways
It’s known that similar compounds can participate in reactions involving carbonyl compounds .
Result of Action
It’s known that similar compounds can form α-glycol monoallyl ethers when reacted with carbonyl compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Chloroethoxy)prop-1-ene. For instance, carrying out reactions in an inert atmosphere can prevent hydrolysis of the initial α-halo ether, which readily decomposes on exposure to moist air .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethoxy)prop-1-ene typically involves the reaction of allyl alcohol with 2-chloroethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an etherification process, where the hydroxyl group of allyl alcohol reacts with the chloro group of 2-chloroethanol to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures a consistent and high-yield production of the compound. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethoxy)prop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Addition Reactions: Conducted under mild conditions with halogens or hydrogen halides in an inert solvent like dichloromethane.
Oxidation Reactions: Performed using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or potassium permanganate.
Major Products Formed
Substitution Reactions: Formation of 3-(2-hydroxyethoxy)prop-1-ene.
Addition Reactions: Formation of 3-(2-chloroethoxy)propane derivatives.
Oxidation Reactions: Formation of epoxides or diols.
Scientific Research Applications
3-(2-Chloroethoxy)prop-1-ene is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and polymers.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethoxy)prop-1-ene: Similar structure but with a chloromethoxy group instead of a chloroethoxy group.
3-(1-Chloroethoxy)prop-1-ene: Similar structure but with a different positioning of the chloroethoxy group.
Uniqueness
3-(2-Chloroethoxy)prop-1-ene is unique due to its specific positioning of the chloroethoxy group, which influences its reactivity and the types of reactions it can undergo. This compound’s unique structure makes it valuable in various synthetic applications, particularly in the formation of complex organic molecules.
Properties
IUPAC Name |
3-(2-chloroethoxy)prop-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-2-4-7-5-3-6/h2H,1,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNYRERWHNMQFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403541 |
Source
|
Record name | 3-(2-chloroethoxy)prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-39-1 |
Source
|
Record name | 3-(2-chloroethoxy)prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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